molecular formula C25H48N4O6 B064545 Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate CAS No. 170161-27-0

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate

Cat. No.: B064545
CAS No.: 170161-27-0
M. Wt: 500.7 g/mol
InChI Key: FIPOUUYFPSMVMX-UHFFFAOYSA-N
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Description

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate (TTBTTC) is a novel organic compound with a wide range of potential applications in scientific research. It has been used in various areas of research, including biochemistry, pharmacology, and materials science. TTBTTC is a water-soluble coordination compound with chelating properties, which makes it an attractive choice for use in lab experiments.

Scientific Research Applications

  • Intermediate in Medicinally Important Chelators : The compound is used as an intermediate in preparing DO3A and DOTA metal chelators, which are significant in medical applications, particularly in radiopharmaceuticals and contrast agents for imaging (Jagadish et al., 2011).

  • Regioselective Synthesis : A method for the near-quantitative synthesis of a related compound, 1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide, was achieved, demonstrating the compound's potential in controlled chemical synthesis (Lázár, 1999).

  • Development of Tert-Butylating Reagents : The compound's derivatives are used in developing new tert-butylating reagents for acid-catalyzed tert-butylation of alcohols and carboxylic acids, showing its utility in organic synthesis (Yamada et al., 2016).

  • Synthesis of Magnetic Resonance Imaging (MRI) Agents : The compound is instrumental in synthesizing MRI contrast agents. A specific process for synthesizing a chiral tetraazamacrocycle related to this compound has been developed for MRI applications (Levy et al., 2009).

  • Bifunctional Chelating Agents : It is used to synthesize bifunctional chelating agents, which are important in creating complexes for medical and industrial applications (Mishra & Chatal, 2001).

  • Synthesis of Mixed-Metal, Di- and Oligo-Nuclear Metal Complexes : Derivatives of this compound are used to synthesize new linked heteroditopic macrocyclic systems, suitable for a range of mixed-metal and multi-nuclear metal complexes (Chartres et al., 2000).

  • Precursor Chelating Agent for Molecular Imaging : A specific derivative, DOTA-Tris-(t)Bu ester, serves as a precursor chelating agent for lanthanide ions, useful in improving the targeting specificity and pharmacokinetics of contrast media in molecular imaging (Li et al., 2009).

  • Synthesis of Biologically Active Compounds : The compound's derivatives are involved in synthesizing various biologically active compounds, demonstrating its significance in pharmaceutical chemistry (Ivanov, 2020).

Properties

IUPAC Name

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOUUYFPSMVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449046
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170161-27-0
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 2
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 3
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 4
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 5
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 6
Reactant of Route 6
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate

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